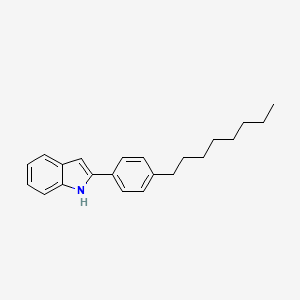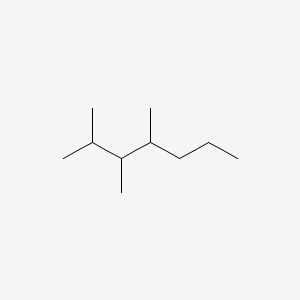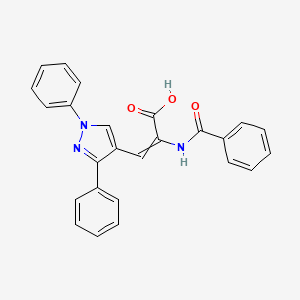
2-Benzamido-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzamido-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoic acid is a complex organic compound that features a benzamido group and a diphenylpyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzamido-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoic acid typically involves multi-step organic reactions. One common method involves the reaction of 1,3-diphenylpyrazole-4-carboxaldehyde with benzamido derivatives under specific conditions . The reaction conditions often include the use of catalysts such as triethylamine and solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Benzamido-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamido group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2-Benzamido-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antitumor and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Benzamido-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . The pathways involved can vary depending on the specific application and target enzyme.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenylpyrazole-4-carboxaldehyde: Shares the diphenylpyrazole moiety but lacks the benzamido group.
2-Benzamido-3-(4-bromophenyl)prop-2-enoic acid: Similar structure but with a bromophenyl group instead of the diphenylpyrazole moiety.
Uniqueness
2-Benzamido-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoic acid is unique due to its combination of the benzamido group and the diphenylpyrazole moiety, which imparts specific chemical and biological properties not found in similar compounds .
Properties
CAS No. |
52127-73-8 |
|---|---|
Molecular Formula |
C25H19N3O3 |
Molecular Weight |
409.4 g/mol |
IUPAC Name |
2-benzamido-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C25H19N3O3/c29-24(19-12-6-2-7-13-19)26-22(25(30)31)16-20-17-28(21-14-8-3-9-15-21)27-23(20)18-10-4-1-5-11-18/h1-17H,(H,26,29)(H,30,31) |
InChI Key |
DULRAVTWPUJQHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=C(C(=O)O)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


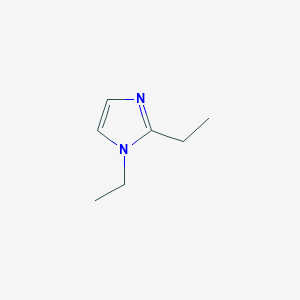
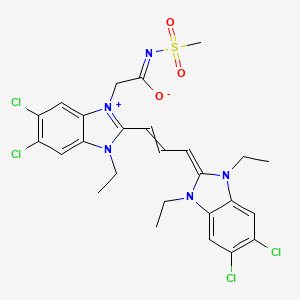
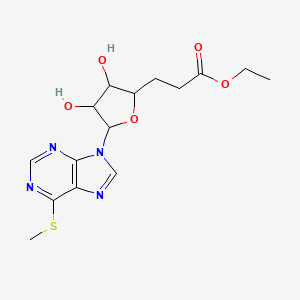
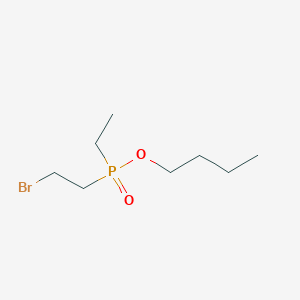
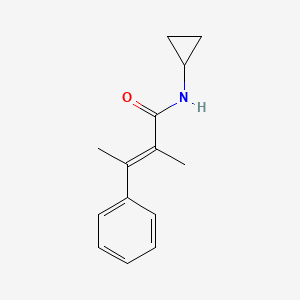


![Oxirane, [(2,3-dibromopropoxy)methyl]-](/img/structure/B14641604.png)
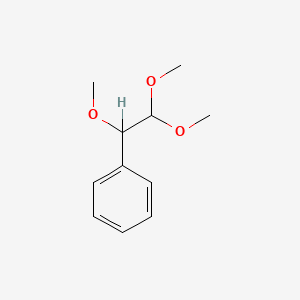
![Acetic acid, [3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14641614.png)
